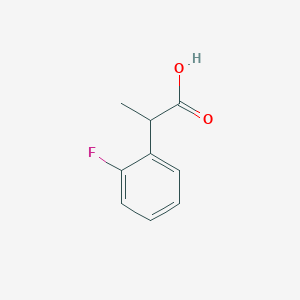

2-(2-Fluorophenyl)propanoic acid

Description

General Overview of α-Arylpropanoic Acid Class in Academic Research

The α-arylpropanoic acids, a class of organic compounds characterized by a propanoic acid moiety attached to an aryl group at the α-position, are of considerable interest in academic and industrial research. fishersci.ca A prominent member of this class is ibuprofen (B1674241), chemically known as 2-(4-isobutylphenyl)propanoic acid. mdpi.com These compounds are widely recognized for their diverse biological activities. humanjournals.com The core structure of α-arylpropanoic acids serves as a versatile scaffold for medicinal chemists, allowing for modifications to explore structure-activity relationships. humanjournals.com Research in this area is not limited to biological applications; these compounds are also valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecules. koreascience.kr

Significance of Fluorine Substitution in Organic Synthesis and Mechanistic Studies

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can influence the electron density of a molecule, affecting its reactivity and stability. mdpi.com In the context of medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation. mdpi.com The substitution of hydrogen with fluorine can also impact the binding affinity of a molecule to its biological target. mdpi.com From a mechanistic standpoint, the unique electronic properties of fluorine can be exploited to probe reaction mechanisms and to fine-tune the reactivity of catalysts and intermediates. The C-F bond is strong and its introduction can lead to unique molecular conformations, which are of interest in fundamental chemical studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFNLAUFNKNYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73041-90-4 | |

| Record name | 2-(2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile handle for chemical modification, allowing for the synthesis of various derivatives with altered physicochemical properties.

Esterification Reactions and Derivatives

The esterification of 2-(2-Fluorophenyl)propanoic acid and its derivatives, such as Flurbiprofen (B1673479), is a common strategy to produce prodrugs. These reactions typically involve heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, or by using coupling agents. nih.govnih.gov The goal is often to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially altering the drug's absorption and distribution profile.

A study on the synthesis of nine alkyl ester prodrugs of Flurbiprofen highlights the direct esterification method. nih.gov The resulting esters exhibit varying rates of hydrolysis back to the active acid form, a critical parameter for prodrug design. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

The following table summarizes the synthesis of various ester prodrugs of Flurbiprofen and their observed characteristics. nih.gov

| Ester Derivative | Alcohol (R'-OH) | Eluent for Chromatography | IR Spectra (C=O stretch, cm⁻¹) |

| Methyl ester | Methanol (B129727) | Chloroform | 1731.96 |

| Ethyl ester | Ethanol | Chloroform | 1731.96 |

| Propyl ester | Propanol | Chloroform | 1730.03 |

| Isopropyl ester | Isopropanol | Chloroform | 1733.89 |

| Isobutyl ester | Isobutanol | Chloroform | 1734.85 |

| tert-Butyl ester | tert-Butanol | Chloroform | 1728.10 |

| Benzyl (B1604629) ester | Benzyl alcohol | Chloroform | - |

| Cyclopentyl ester | Cyclopentanol | Chloroform | - |

| Neopentyl ester | Neopentyl alcohol | Chloroform | - |

Table 1: Ester Derivatives of Flurbiprofen and Spectroscopic Data. nih.gov

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by specific structural features. tocris.com For 2-arylpropanoic acids, this reaction is not spontaneous but can be achieved under certain conditions.

One of the key synthetic routes to Flurbiprofen involves the decarboxylation of a malonic acid intermediate. Diethyl 2-(2-fluoro-4-biphenylyl)-2-methyl malonate is saponified to the corresponding dicarboxylic acid, which is then heated to 180–200 °C to eliminate one of the carboxyl groups and yield Flurbiprofen. libretexts.org This pathway is common for α-substituted malonic acids. researchgate.net

Furthermore, biodegradation studies of Flurbiprofen have suggested a metabolic pathway involving decarboxylation. In activated sludge, a proposed metabolite is 4-(1-carboxyethyl)-2-fluorobenzoic acid, which would be formed through dioxygenation and subsequent cleavage of the non-fluorinated phenyl ring, followed by decarboxylation steps. mdpi.com

Aromatic Ring Reactivity

The fluorine atom on the phenyl ring introduces unique reactivity patterns, particularly for nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Involving Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acs.org The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group.

For this compound, the fluorine atom is the leaving group. The carboxylic acid group (or its corresponding ester or amide derivative) at the ortho position can influence the reaction. While the carboxylate anion is electron-donating, the carbonyl group itself is electron-withdrawing and can potentially stabilize the negative charge in the Meisenheimer complex.

Direct SNAr on the fluorine atom of Flurbiprofen itself is not widely reported in the reviewed literature. However, studies on related systems provide insights. For instance, the reaction of 3-fluoro-4-methoxybenzonitrile (B1362260) with 2-phenylpropionitrile catalyzed by the organic superbase t-Bu-P4 has been shown to result in fluorine substitution, suggesting that under the right conditions, such transformations are possible. researchgate.net The presence of a strong nucleophile and reaction conditions that favor the formation of the Meisenheimer complex are crucial. The general mechanism is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex.

Elimination of the leaving group: The aromaticity is restored by the elimination of the fluoride (B91410) ion.

The reactivity is enhanced by electron-withdrawing groups that can stabilize the intermediate carbanion through resonance. acs.org

Oxidative and Reductive Transformations

The compound can undergo both oxidative and reductive transformations at different sites of the molecule.

Oxidative Transformations: The primary oxidative transformation of this compound derivatives like Flurbiprofen is metabolic hydroxylation. In humans, Flurbiprofen is mainly metabolized to 4'-hydroxyflurbiprofen. britannica.comlibretexts.org This reaction is catalyzed by the cytochrome P450 enzyme system, specifically CYP2C9. britannica.comlibretexts.org The oxidation occurs on the non-fluorinated phenyl ring at the position para to the biphenyl (B1667301) linkage. Studies have shown that both (R)- and (S)-enantiomers of Flurbiprofen undergo this transformation. libretexts.org

R-COOH + 4[H] → R-CH₂OH + H₂O

The aromatic rings can also be reduced under certain conditions. Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium, platinum, or rhodium, can reduce the phenyl rings to cyclohexyl rings. This reaction, however, often requires high pressures and temperatures.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for predicting reactivity and designing new synthetic routes.

Esterification: The acid-catalyzed esterification (Fischer-Speier esterification) proceeds via a multi-step mechanism. The first step is the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a series of proton transfers to yield the ester and regenerate the acid catalyst.

Decarboxylation: The thermal decarboxylation of the malonic acid precursor to Flurbiprofen likely proceeds through a cyclic, six-membered transition state. researchgate.net The carboxyl hydrogen interacts with the carbonyl oxygen of the other carboxyl group, facilitating the elimination of CO₂ and the formation of an enol intermediate, which then tautomerizes to the final product. For enzymatic decarboxylation, the mechanism is dependent on the specific enzyme and cofactors involved.

Nucleophilic Aromatic Substitution (SNAr): The proposed mechanism for the substitution of the fluorine atom involves the formation of a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nature of the biphenyl system and the propanoic acid side chain would play a role in stabilizing the negative charge developed in the ring during the nucleophilic attack. The reaction is generally considered a two-step process: rate-determining addition of the nucleophile followed by fast elimination of the fluoride ion. acs.org

Oxidative Hydroxylation: The mechanism of hydroxylation by cytochrome P450 enzymes is complex and involves a catalytic cycle. In essence, the enzyme activates molecular oxygen, leading to the formation of a high-valent iron-oxo species. This powerful oxidizing agent then abstracts a hydrogen atom from the aromatic ring, followed by a "rebound" of a hydroxyl group to the resulting radical, leading to the hydroxylated product. mdpi.com

Quantum Chemical Analysis of Reaction Pathways and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the potential reaction pathways of this compound. These computational studies can predict the geometries and energies of reactants, products, and, crucially, the short-lived intermediates that form during a chemical transformation.

While specific comprehensive studies on the reaction pathways of this compound are not widely available in publicly accessible literature, general principles from computational studies of related profen drugs and other fluorinated aromatic compounds can provide a framework for understanding its likely behavior. For instance, DFT studies on profen derivatives often focus on parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity. wmocollege.ac.in A smaller HOMO-LUMO gap generally suggests higher reactivity. wmocollege.ac.in

Potential reaction pathways for a molecule like this compound could include decarboxylation, oxidation of the phenyl ring, or reactions involving the carboxylic acid group. A computational analysis would typically start with the optimization of the ground state geometry of the molecule. From there, various reaction coordinates are explored to identify potential pathways. For each proposed pathway, the structures of all intermediates are calculated and their energies determined.

For example, in a hypothetical degradation pathway, the initial step might involve the abstraction of the acidic proton, followed by further reactions. The stability of the resulting carboxylate anion would be influenced by the electron-withdrawing fluorine atom on the phenyl ring. Quantum chemical calculations could model this, providing the structure and charge distribution of this intermediate.

In the context of metabolic transformations, studies on related compounds like 2-phenylpropionic acid have investigated the formation of reactive metabolites such as acyl-CoA thioesters. acs.orgnih.gov Although not a quantum chemical study, this work highlights the potential for the carboxyl group to be a site of significant chemical transformation, forming reactive intermediates that can interact with biological molecules. acs.orgnih.gov Computational studies could further illuminate the electronic structure of such intermediates derived from this compound.

A study on the degradation of the related compound 2-fluoromethcathinone (B1650591) identified various degradation products resulting from complex reaction pathways, including hydrolysis, oxidation, and intramolecular reactions. nih.gov This underscores the variety of potential transformations that a molecule containing a 2-fluorophenyl group might undergo, which could be systematically investigated for this compound using quantum chemical methods.

A theoretical investigation into a given reaction of this compound would produce a potential energy surface, mapping the energy of the system as a function of the geometric changes occurring during the reaction. The minima on this surface correspond to stable or metastable species (reactants, intermediates, and products), while the saddle points represent transition states.

Table 1: Hypothetical Intermediates in a Reaction Pathway of this compound

| Intermediate | Description | Key Calculated Properties |

| I-1 | Carboxylate anion | Optimized geometry, charge distribution, vibrational frequencies |

| I-2 | Decarboxylated radical | Spin density distribution, bond dissociation energies |

| I-3 | Oxidized phenyl ring radical cation | Ionization potential, spin density map |

Transition State Characterization

A critical aspect of understanding a chemical reaction's feasibility and kinetics is the characterization of its transition state(s). The transition state is the highest energy point along the lowest energy path from a reactant or intermediate to the next species on the reaction pathway. Quantum chemical calculations are indispensable for determining the geometry and energy of these fleeting structures.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. This unique vibrational mode has an imaginary frequency.

For any proposed transformation of this compound, such as the intramolecular migration of a group or a bond cleavage event, the corresponding transition state would be located using specialized computational algorithms. Once found, its energy relative to the reactant(s) determines the activation energy barrier for that step. A lower activation energy implies a faster reaction rate.

For example, in a DFT study of the photoisomerization of the related drug fenoprofen, the transition states for the isomerization process were calculated to understand the reaction mechanism. dntb.gov.ua A similar approach for this compound could elucidate the mechanisms of its potential reactions.

The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical decarboxylation reaction, the transition state would show an elongated C-C bond between the carboxylic group and the rest of the molecule, and a partially formed carbon dioxide molecule.

Table 2: Hypothetical Transition State Properties for a Reaction of this compound

| Transition State | Reaction Step | Key Calculated Properties | Activation Energy (kcal/mol) |

| TS-1 | Proton transfer | Optimized geometry, imaginary frequency, bond lengths of forming/breaking bonds | Data not available |

| TS-2 | Decarboxylation | Optimized geometry, imaginary frequency, key bond angles | Data not available |

| TS-3 | Ring oxidation | Optimized geometry, imaginary frequency, spin and charge distribution | Data not available |

This table is illustrative. The values for activation energy and specific geometric parameters would need to be determined from dedicated quantum chemical studies on this compound, which are not currently available in the public domain based on the conducted searches.

The comprehensive analysis of reaction pathways, intermediates, and transition states through quantum chemistry provides a molecular-level understanding of the reactivity of this compound. While detailed studies specific to this compound are scarce, the methodologies are well-established and have been applied to similar molecules, offering a clear path for future research in this area.

Comprehensive Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(2-Fluorophenyl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the carboxylic acid proton (COOH).

Aromatic Region (approx. 7.0-7.5 ppm): The four protons on the fluorophenyl ring would appear in this region. Due to the influence of the fluorine atom and the propanoic acid side chain, these protons are chemically non-equivalent and would likely present as a complex pattern of overlapping multiplets. The proton ortho to the fluorine would show coupling to ¹⁹F, further complicating the signal.

Methine Proton (CH): This proton, located at the chiral center (C2), would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be influenced by the adjacent aromatic ring and carboxylic acid group.

Methyl Protons (CH₃): The three protons of the methyl group would appear as a doublet, resulting from coupling to the single methine proton.

Carboxylic Acid Proton (COOH): This proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). Its position and broadness can be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data (Predicted):

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10 | Broad Singlet | N/A |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | J(H,H) and J(H,F) |

| CH | ~3.8 | Quartet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbonyl carbon appearing most downfield. The carbon atoms of the phenyl ring will show coupling to the fluorine atom (¹J(C,F), ²J(C,F), etc.), which can be observed as doublets in the spectrum.

Expected ¹³C NMR Data (Predicted):

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | ~175-180 | |

| C-F | ~160 | Large ¹J(C,F) |

| Aromatic C-C(H)COOH | ~135-140 | |

| Aromatic CH (4C) | ~115-130 | |

| CH | ~40-45 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. sigmaaldrich.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). This signal would likely appear as a multiplet due to coupling with the nearby aromatic protons. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atom. sigmaaldrich.com

Expected ¹⁹F NMR Data (Predicted):

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

Advanced NMR Techniques for Stereochemical Elucidation

As this compound is a chiral molecule, advanced NMR techniques would be crucial for its stereochemical analysis.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between protons, for instance, connecting the methine quartet to the methyl doublet. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, aiding in the definitive assignment of the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), helping to piece together the entire molecular structure.

Chiral Discriminating Agents: To distinguish between the (R) and (S) enantiomers, a chiral solvating agent or a chiral derivatizing agent would be required. In the presence of such an agent, the enantiomers form diastereomeric complexes that are distinguishable by NMR, often resulting in separate signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. This allows for the determination of enantiomeric excess.

Computational Methods: In modern structural analysis, DFT (Density Functional Theory) calculations of NMR chemical shifts are often used alongside experimental data. By calculating the expected spectra for different possible stereoisomers, a comparison with the experimental data can help to confidently assign the correct structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₉FO₂), the expected exact mass can be calculated.

Expected HRMS Data:

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀FO₂⁺ | 169.0665 |

| [M+Na]⁺ | C₉H₉FO₂Na⁺ | 191.0484 |

The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the protonated molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for analyzing polar and thermally labile molecules like this compound. researchgate.net It typically generates even-electron ions with minimal fragmentation in a single-stage MS experiment, providing clear molecular weight information. researchgate.net The analysis can be performed in both positive and negative ion modes. researchgate.net

In positive ion mode (ESI+), the molecule readily forms adducts, with the most common being the protonated molecule [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. In negative ion mode (ESI-), acidic compounds like this compound are easily deprotonated to form the [M-H]⁻ anion. researchgate.net This mode is often preferred for carboxylic acids due to the stability of the resulting carboxylate ion. libretexts.org

Collision-induced dissociation (CID) can be applied in tandem mass spectrometry (MS/MS) to fragment the precursor ions, yielding structural information. For protonated alkanoic acids, fragmentation can involve the loss of water (H₂O) and carbon monoxide (CO). uni.lu For the [M-H]⁻ ion, fragmentation patterns can help confirm the structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. nih.gov

| Adduct | Ion Formula | Calculated m/z |

| Protonated Molecule | [C₉H₉FO₂ + H]⁺ | 169.06593 |

| Deprotonated Molecule | [C₉H₉FO₂ - H]⁻ | 167.05137 |

| Sodium Adduct | [C₉H₉FO₂ + Na]⁺ | 191.04787 |

| Potassium Adduct | [C₉H₉FO₂ + K]⁺ | 207.02181 |

| Formate Adduct | [C₉H₉FO₂ + HCOO]⁻ | 213.05685 |

Table 1: Predicted m/z values for common ESI-MS adducts of this compound. Data sourced from computational predictions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Negative Ion Chemical Ionization (NICI MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of carboxylic acids like this compound is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. gcms.cz Therefore, a chemical derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester. gcms.cz Common derivatization agents include silylating agents or reagents that produce pentafluorobenzyl (PFB) or pentafluoropropionyl (PFP) esters. gcms.cz

Following derivatization, the sample is analyzed by GC-MS. In the standard electron ionization (EI) mode, the derivatized molecule undergoes extensive fragmentation, producing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries.

Negative Ion Chemical Ionization (NICI) is a soft ionization alternative to EI that offers exceptional sensitivity and selectivity for electrophilic compounds. nih.gov This makes it particularly well-suited for analyzing analytes derivatized with highly fluorinated groups, such as PFB or PFP esters. nih.gov In NICI, a reagent gas like methane (B114726) or ammonia (B1221849) is ionized, creating a source of low-energy thermal electrons. nih.gov The fluorinated derivative of the analyte captures an electron, a process known as electron capture negative ionization (ECNI). This is a soft process that results in significantly less fragmentation than EI. For a PFB ester of a carboxylic acid, the ionization process typically results in the formation of a stable carboxylate anion, [M-PFB]⁻, which is often the base peak in the spectrum. nih.gov This high-abundance molecular-related ion allows for highly sensitive and selective detection, making GC-NICI-MS a preferred method for trace-level quantification of such compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound as it can handle polar and non-volatile compounds without the need for derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode.

A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of acidifier like formic acid to ensure the analyte is in its neutral, protonated form for better retention. The separation is based on the compound's hydrophobicity. The use of fluorinated carboxylic acids as mobile phase additives can also be employed to modify retention and improve peak symmetry for acidic analytes. nih.gov

Coupling the LC system to a mass spectrometer, typically with an ESI source, allows for sensitive and selective detection. As discussed in the ESI-MS section, detection in negative ion mode by monitoring the deprotonated molecule [M-H]⁻ at an m/z of 167.05137 is generally the most robust method for quantification. nih.gov LC-MS/MS can be used for even greater selectivity and confirmation by monitoring a specific fragmentation transition of the parent ion.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. nist.gov

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound must first be grown. semanticscholar.org This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While no published crystal structure for this compound was found in the searched literature, the analysis would be expected to reveal key structural features. Carboxylic acids commonly crystallize as centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. The analysis would confirm this arrangement and provide precise measurements of these hydrogen bonds. Furthermore, it would reveal the solid-state conformation of the molecule, including the torsion angles defining the orientation of the fluorophenyl ring relative to the propanoic acid chain.

| Parameter | Illustrative Value | Information Provided |

| Crystal System | Monoclinic | The basic geometry of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | Value | Unit cell dimension |

| b (Å) | Value | Unit cell dimension |

| c (Å) | Value | Unit cell dimension |

| β (°) | Value | Unit cell angle |

| Volume (ų) | Value | The volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

Table 2: An illustrative table of crystallographic parameters that would be determined from a single-crystal X-ray diffraction analysis of this compound. Note: These are not experimental values.

Application in Absolute Configuration Determination

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers: (R)-2-(2-Fluorophenyl)propanoic acid and (S)-2-(2-Fluorophenyl)propanoic acid. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. semanticscholar.org

This determination is possible when a single enantiomer is crystallized in a non-centrosymmetric space group. The method relies on the phenomenon of anomalous scattering (or resonant scattering), where the X-rays interact with the core electrons of the atoms. This effect introduces small, but measurable, differences in the intensities of diffraction spots that would otherwise be identical according to Friedel's Law (Ihkl ≠ I-h-k-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute arrangement of atoms in space can be determined. The refinement of the Flack parameter, which should converge to a value near zero for the correct absolute structure, is the standard method used to validate the assignment.

Vibrational Spectroscopy (IR, FT-IR)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the range of 3300–2500 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups. libretexts.org Another key absorption is the strong C=O (carbonyl) stretch, which is expected between 1725 and 1700 cm⁻¹. libretexts.org The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1600–1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹. Finally, a distinct absorption corresponding to the C-F stretch is anticipated; for similar fluorinated aromatic compounds, this band appears around 1040 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| C-H stretch (Aliphatic) | 2990 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-F stretch | ~1040 | Medium to Strong |

Table 3: Predicted characteristic infrared absorption bands for this compound based on data from analogous compounds. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The analysis of this compound, also known as flurbiprofen (B1673479), by Ultraviolet-Visible (UV-Vis) spectroscopy reveals characteristic absorption maxima that are crucial for its identification and quantification. In methanolic solutions, flurbiprofen exhibits a maximum absorption wavelength (λmax) at 247 nm. researchgate.net Similarly, studies using acetonitrile as the solvent have also reported a λmax of 246 nm. rroij.comrroij.com The consistency of this absorption maximum across different polar solvents highlights its utility in routine analysis.

In a study developing a dual-wavelength UV spectroscopy method for the simultaneous estimation of flurbiprofen and gatifloxacin (B573) in eye drops, the absorption spectra were recorded between 200-400 nm. globalresearchonline.net For the determination of flurbiprofen, wavelengths of 246 nm and 268 nm were selected. globalresearchonline.net The selection of these wavelengths is based on the principle that the absorbance difference of the interfering substance is minimal, thus allowing for accurate quantification of the target analyte.

Research has demonstrated the linearity of the UV spectrophotometric method for flurbiprofen over a concentration range of 1-14 µg/ml. rroij.comrroij.com This linear relationship between absorbance and concentration, governed by the Beer-Lambert law, forms the basis for quantitative analysis of the compound in various pharmaceutical formulations. The robustness of this method is further supported by a low relative standard deviation in intra- and inter-day precision studies. rroij.comrroij.com

A summary of UV-Vis spectroscopic data for this compound is presented in the table below.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantification in various matrices. A multitude of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

A common feature of these methods is the use of a C18 stationary phase. For instance, a simple and rapid HPLC assay was developed using a Gemini C18 column (5 µm; 4.6 mm × 250 mm). nih.govnih.gov Another study utilized an Ace C18 column (5 µm, 4.6 × 250 mm i.d.) for the determination of flurbiprofen in human plasma. oup.com Similarly, a Hypersil BDS C18 column (100 x 4.6 mm, 5µ) was employed for the estimation of flurbiprofen in tablet dosage forms.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of 30 mM disodium (B8443419) hydrogen phosphate (B84403) solution (pH 7.0) and acetonitrile in a 50:50 ratio has been successfully used. nih.govnih.gov Another method employed a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v) adjusted to pH 3.5 with phosphoric acid. oup.com A mixture of 0.01 M potassium dihydrogen phosphate buffer and acetonitrile (52:48) has also been reported.

Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently employed for its simplicity and robustness. The flow rate is typically maintained at 1.0 ml/min. nih.govnih.govoup.com Detection is most commonly performed using a UV detector set at the λmax of flurbiprofen, which is around 246-247 nm. nih.govnih.gov A detection wavelength of 254 nm has also been utilized. oup.com

The table below summarizes the conditions of various HPLC methods used for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantioseparation

Since this compound possesses a chiral center, the separation of its enantiomers is of significant importance. Chiral HPLC is the predominant technique for achieving this enantioseparation. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose due to their broad applicability.

One study reported the successful chiral resolution of flurbiprofen enantiomers using a Chiralpak AD® stationary phase, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.gov The mobile phase in this case was a mixture of n-hexane and ethanol, with a small amount of trifluoroacetic acid (TFA) added as a modifier. nih.gov Specifically, a composition of 10% ethanol/90% n-hexane/0.01% TFA was found to be effective. nih.gov Another patent describes a similar method using an amylose starch-tri-(3,5-dimethylphenyl carbamate) filler with a mobile phase of n-hexane and ethanol. google.com

The separation of enantiomers of several arylpropionic acid derivatives, including flurbiprofen, has been studied on various polysaccharide-based chiral columns with normal-phase eluents. nih.gov The choice of the chiral selector, the composition of the mobile phase, and the separation temperature were all found to influence the elution order of the enantiomers. nih.gov

Another approach involves the use of cyclodextrin-based CSPs. nih.gov These stationary phases can separate enantiomers through inclusion complexation. sigmaaldrich.com An AmyCoat RP column (150 mm x 4.6 mm, 3 µm particle size) has been used for the chiral analysis of flurbiprofen in human plasma, with detection at 254 nm. researchgate.net

The following table provides examples of chiral HPLC methods for the enantioseparation of this compound.

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful analytical technique that can be employed for the analysis of this compound. However, due to the low volatility of the carboxylic acid, derivatization is often required to convert it into a more volatile form suitable for GC analysis.

A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. oup.comnih.govresearchgate.net This derivatization step significantly improves the chromatographic properties of the analyte.

One GC-MS method for the determination of flurbiprofen in human plasma involved extraction followed by derivatization with MSTFA. oup.comnih.gov The analysis was performed using a mass spectrometer in selected ion monitoring (SIM) mode, with m/z 180 being monitored for flurbiprofen. researchgate.net This method demonstrated good linearity, precision, and accuracy. oup.comnih.govresearchgate.net

The choice of the GC column is also critical for achieving good separation. An HP-INNOWAX chromatographic column has been used for the determination of propionic acid and its salts in food samples. nih.gov For the analysis of fluorophenylacetic acid isomers, a size exclusion GC column has been suggested as a promising approach. chromforum.org

The table below outlines a GC-MS method for the analysis of this compound.

Table of Compound Names

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 2-(2-Fluorophenyl)propanoic acid. These methods, ranging from Density Functional Theory to ab initio approaches, allow for the detailed investigation of its geometric and electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant method for studying the electronic structure of molecules like Flurbiprofen (B1673479). Geometry optimization and property calculations have been performed using various functionals and basis sets.

Full geometry optimization of Flurbiprofen has been carried out using DFT methods with the hybrid functional B3LYP and basis sets such as 6-31G(d,p) and LanL2DZ. researchgate.net Further studies have employed a range of functionals including B3LYP, X3LYP, and BPBE with the cc-pVDZ basis set to predict its electronic structure and properties. researchgate.net The vibrational spectra of Flurbiprofen and its metal complexes have also been calculated using the B3LYP method with the 6-31G(d,p) basis set to complement experimental IR and Raman spectroscopy. science.gov

In comparative studies, the M06-2X functional has been used alongside B3LYP to investigate properties like hydrogen bonding. mdpi.com For instance, calculations of the NBO charges on atoms involved in the O–H···O hydrogen bonds of Flurbiprofen dimers were performed at both the B3LYP/6-31+G(d) and M06-2X/6-31+G(d) levels of theory. mdpi.com DFT calculations have also been integral to understanding the isomerization of Flurbiprofen derivatives, such as its methyl ester, providing insights into reaction barriers and the stability of its enantiomers. growingscience.com

Semi-Empirical Methods

Semi-empirical quantum chemistry methods, which are faster than ab initio calculations, utilize parameters derived from experimental data to simplify computations. exo-ricerca.it These methods are particularly useful for treating large molecular systems. exo-ricerca.it

In the context of this compound (Flurbiprofen), semi-empirical methods have been applied as part of hybrid computational approaches. For example, the PM3 method was employed as the low-level theory component in a two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculation to study the binding energy of Flurbiprofen within the cyclooxygenase (COX) enzyme's binding pocket. researchgate.net This ONIOM2(B3LYP/6-31G(d):PM3) method combines the accuracy of DFT for the critical parts of the system with the efficiency of the semi-empirical PM3 method for the larger enzymatic environment. researchgate.net

Ab Initio Approaches

Ab initio methods compute solutions to the Schrödinger equation based on first principles, without the inclusion of empirical parameters. For this compound, initial geometry optimizations have been performed using the ab-initio Restricted Hartree-Fock (RHF) method with a 3-21G basis set, without imposing any symmetry constraints. researchgate.net The results from these initial RHF calculations subsequently serve as the starting point for more complex and accurate DFT calculations. researchgate.net This hierarchical approach, starting with a foundational ab initio method, is a standard practice in computational chemistry to ensure a reliable initial molecular structure.

Molecular and Electronic Structure Analysis

The analysis of molecular and electronic structure provides a deeper understanding of a compound's chemical reactivity and stability. For this compound, Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are key tools for this purpose.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing the chemical reactivity and kinetic stability of a molecule. wmocollege.ac.in The HOMO energy corresponds to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wmocollege.ac.in The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important index of stability; a larger gap implies higher stability and lower chemical reactivity. wmocollege.ac.inacademie-sciences.fr

DFT calculations have been used to determine the FMO energies for Flurbiprofen. One study using the B3LYP/6311G++(d,p) level of theory reported the HOMO, LUMO, and energy gap values. wmocollege.ac.in Another investigation using different functionals (BPBE, B3LYP, and X3LYP) with the cc-pVDZ basis set also calculated the HOMO-LUMO gap. researchgate.net These analyses help in understanding the charge transfer interactions within the molecule, which influence its biological and chemical behavior. ekb.eg

Note: The significant difference in HOMO-LUMO gap values between the studies likely arises from differences in the computational methods, basis sets, and the specific molecular conformation (e.g., monomer vs. dimer, gas phase vs. implicit solvent) considered in the calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying electron distribution in molecular systems, providing a chemically intuitive picture of bonding and orbital interactions. ekb.egtandfonline.com It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. sums.ac.ir The stabilization energy, E(2), associated with the delocalization of electrons from a donor to an acceptor orbital is calculated using second-order perturbation theory. A large E(2) value indicates a strong interaction. sums.ac.ir

NBO analysis has been performed on this compound to understand its intramolecular hydrogen bonding interactions. sums.ac.ir Calculations at the B3LYP/6-311++G(d,p) level of theory have quantified the donor-acceptor interactions responsible for these bonds. sums.ac.ir For instance, the interaction between the lone pair (LP) of the carbonyl oxygen atom (O1) and the antibonding orbital (σ*) of the O2-H bond is a key contributor to the stability of the hydrogen-bonded conformation.

Note: Atom numbering (O1, O2, C1) is based on the source study's definition for the carboxylic acid group.

This analysis reveals significant electron delocalization from the lone pair of the hydroxyl oxygen (O2) to the antibonding C=O orbital (σ* C1-O1), indicating a strong resonance effect within the carboxylic acid group. sums.ac.ir NBO analysis has also been used to calculate the charges on the atoms involved in the intermolecular hydrogen bonds that form the Flurbiprofen dimer in its crystalline state. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a molecule like this compound, the MEP map would be expected to show distinct regions of varying potential. The area around the carboxylic acid group, particularly the oxygen atoms, would exhibit a significant negative potential (typically colored in shades of red and yellow), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxyl group would display a strong positive potential (colored in blue), highlighting its acidic nature. The fluorine atom on the phenyl ring, due to its high electronegativity, also contributes to the electronic landscape, creating a region of negative potential. The MEP surface provides a visual representation of how the molecule would interact with other charged species. For instance, the negative regions around the oxygen and fluorine atoms suggest potential sites for hydrogen bonding interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear depiction of chemical bonds and lone pairs. It is a powerful tool for understanding the nature of chemical bonding beyond simple Lewis structures.

An ELF analysis of this compound would reveal areas of high electron localization corresponding to the covalent bonds (C-C, C-H, C-F, C=O, C-O, O-H) and the lone pairs on the oxygen and fluorine atoms. The basins of high ELF values would clearly delineate the core, bonding, and non-bonding electron domains. This analysis helps in understanding the electronic structure in a detailed, quantum mechanical context, confirming the classical understanding of bonding in the molecule and providing quantitative measures of electron pairing.

Prediction of Spectroscopic Parameters

Computational models are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds.

Computational Prediction of NMR Chemical Shifts (¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy. For this compound, predicting the ¹⁹F and ¹³C chemical shifts is crucial for its structural elucidation.

The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds is a well-established computational task. Methods like the B3LYP functional with a 6-31+G(d,p) basis set are often recommended for achieving a good balance between accuracy and computational cost. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as fluorobenzene. The predicted ¹⁹F chemical shift for the fluorine atom in this compound would be influenced by its electronic environment, including the presence of the propanoic acid side chain.

Similarly, ¹³C NMR chemical shifts can be calculated. Each carbon atom in the molecule would have a distinct predicted chemical shift based on its hybridization and the nature of the atoms it is bonded to. The carbonyl carbon of the carboxylic acid would be expected to have the largest chemical shift (downfield), while the carbons of the phenyl ring and the aliphatic side chain would appear at characteristic positions.

| Atom | Predicted Chemical Shift (ppm) |

| ¹⁹F | -110 to -120 |

| ¹³C (C=O) | 170 - 180 |

| ¹³C (Ar-C-F) | 158 - 162 (d, JCF ≈ 245 Hz) |

| ¹³C (Ar-C-CH) | 135 - 140 (d, JCF ≈ 15 Hz) |

| ¹³C (Ar-CH) | 128 - 132 |

| ¹³C (Ar-CH) | 124 - 128 (d, JCF ≈ 3 Hz) |

| ¹³C (Ar-CH) | 115 - 120 (d, JCF ≈ 22 Hz) |

| ¹³C (-CH-) | 40 - 45 |

| ¹³C (-CH₃) | 15 - 20 |

Calculated Vibrational Frequencies

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid would be predicted in the region of 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band in the 2500-3300 cm⁻¹ region. Other notable vibrations would include the C-F stretch, C-H stretches of the aromatic ring and the aliphatic chain, and various bending and deformation modes. Comparing the calculated spectrum with an experimental one can confirm the structure of the synthesized molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3100 (broad) |

| C-H stretch (Aromatic) | ~3050 |

| C-H stretch (Aliphatic) | ~2950 |

| C=O stretch (Carboxylic acid) | ~1730 |

| C=C stretch (Aromatic) | ~1600, ~1480 |

| C-O stretch (Carboxylic acid) | ~1250 |

| C-F stretch | ~1220 |

Thermochemical and Kinetic Studies

Computational chemistry provides a powerful means to investigate the thermodynamic properties and reaction kinetics of chemical processes.

Reaction Energy Profiles and Enthalpies of Formation

The enthalpy of formation (ΔfH°) is a key thermodynamic quantity that describes the energy change when a compound is formed from its constituent elements in their standard states. While experimental values for propanoic acid are available, computational methods can be used to estimate this value for its derivatives. For this compound, the enthalpy of formation could be calculated using high-level theoretical methods, providing insight into its thermodynamic stability.

Furthermore, computational modeling can be used to map out the reaction energy profiles for various chemical transformations involving this compound. This involves calculating the energies of reactants, transition states, and products. For example, the energy profile for the deprotonation of the carboxylic acid or for its esterification could be determined. These profiles are essential for understanding reaction mechanisms and predicting reaction rates, providing a molecular-level picture of the chemical reactivity of the compound.

Solvent Effects and Aqueous Phase Modeling

The solvent environment can significantly influence the structure, reactivity, and properties of a molecule. Computational models are used to simulate these effects, particularly in aqueous environments relevant to biological systems. For this compound, understanding its behavior in water is critical for predicting its absorption, distribution, and mechanism of action.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the effects of solvation on molecular properties. Explicit solvent models, on the other hand, involve simulating individual solvent molecules around the solute. This method is more computationally intensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

Hybrid implicit-explicit models offer a compromise, where a few explicit solvent molecules are treated in the immediate vicinity of the solute, and the bulk solvent is represented by a continuum. researchgate.net Studies on hydroxypyrene photoacids have shown that while implicit models are often sufficient for aprotic solvents, explicit solvent molecules are necessary to accurately model interactions in protic solvents like water. researchgate.net The fluorine atom in this compound, with its partial negative charge, is expected to influence the local water structure through hydrogen bond-like interactions. nih.gov

Table 2: Common Computational Models for Solvent Effects

| Model Type | Description | Advantages |

| Implicit (Continuum) | Solvent is treated as a continuous medium with a defined dielectric constant. | Computationally efficient, good for general solvation effects. |

| Explicit | Individual solvent molecules are simulated around the solute. | Provides detailed information on specific interactions (e.g., hydrogen bonds). |

| Hybrid (Implicit-Explicit) | A small number of explicit solvent molecules are combined with a continuum model for the bulk solvent. | Balances computational cost and accuracy for specific interactions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into conformational changes, flexibility, and intermolecular interactions. For this compound, MD simulations could be used to study its behavior in solution, its interaction with lipid membranes, or its binding to target proteins.

MD simulations of other non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ibuprofen (B1674241) in lipid bilayers have been performed to understand their effects on membrane properties. researchgate.netnih.gov These studies analyze parameters such as the order of lipid chains, diffusion coefficients, and hydrogen bond formation between the drug and the membrane components. researchgate.net Similar simulations for this compound could reveal how its fluorine substituent affects its partitioning into and behavior within biological membranes.

Furthermore, MD simulations are invaluable for studying protein-ligand interactions. nih.govnih.gov By simulating the complex of this compound with a target enzyme like cyclooxygenase, researchers can investigate the stability of the binding pose, the key interacting residues, and the role of water molecules in the binding site. nih.gov Such simulations can provide a detailed, dynamic understanding that complements static docking studies.

Derivatization Strategies and Analogue Synthesis for Chemical Probes

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(2-fluorophenyl)propanoic acid is a prime target for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.

A common strategy involves the conversion of the carboxylic acid into amides, esters, or other acid derivatives. For instance, the synthesis of hydrazide-hydrazone derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid begins with the esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. acs.org This hydrazide can then be reacted with various aldehydes or ketones to produce a library of hydrazone derivatives. acs.org

Another approach is the coupling of the carboxylic acid with amines or hydrazines using activating agents. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to facilitate amide bond formation in aqueous solutions. thermofisher.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com In organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are employed. thermofisher.com

Furthermore, the carboxylic acid can be converted into a handle for conjugation to other molecules. This can be achieved by reacting the activated carboxylic acid with a half-protected diamine, which, after deprotection, provides an aliphatic amine that can be further modified. thermofisher.com Derivatization with fluorescent tags is also a valuable strategy for creating probes for biological imaging and analysis. Reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) react with the carboxylate anion to yield fluorescently labeled adducts. thermofisher.com

The following table summarizes various derivatization reagents for carboxylic acids:

| Reagent Class | Example Reagent | Functional Group Introduced |

| Alkyl Halides | 5-(Bromomethyl)fluorescein | Fluorescent Ester |

| Diazoalkanes | Diazomethane | Methyl Ester |

| Amines | Aniline | Anilide (Amide) |

| Hydrazines | Hydrazine Hydrate | Hydrazide |

| Carbodiimides | EDAC, DCC | Activator for Amide/Ester Formation |

| Coumarin Analogues | Br-MAMC | Fluorescent Ester |

Functionalization of the Fluorophenyl Ring

Modification of the fluorophenyl ring offers another avenue for creating analogues of this compound with altered electronic and steric properties. The fluorine atom itself influences the reactivity and properties of the aromatic ring.

Electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the phenyl ring, although the fluorine atom's electron-withdrawing nature can affect the regioselectivity of these reactions. Cross-coupling reactions, such as the Negishi cross-coupling, have proven to be powerful tools for creating carbon-carbon bonds and introducing a variety of aryl and alkyl groups. nih.gov This methodology has been successfully used to synthesize a range of fluorinated aromatic amino acids. nih.gov

For example, the synthesis of 2-(2-fluoro-4-biphenylyl)propanoic acid derivatives often involves the formation of a biphenyl (B1667301) system. One patented method describes the preparation of 2-(2-fluoro-4-biphenyl) ethyl propionate (B1217596) via a coupling reaction between 4-bromo-2-fluoro biphenyl and a zinc reagent derived from ethyl 2-bromopropionate. patsnap.com Another approach involves a Gomberg-Bachmann type reaction where 2-(4-amino-3-fluorophenyl) ethyl propionate undergoes a diazotization reaction followed by coupling with benzene (B151609). patsnap.com

The synthesis of various heterocyclic derivatives attached to the phenyl ring has also been reported. For instance, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles have been derived from 2-(2-fluoro-4-biphenylyl)propionic acid. nih.gov Additionally, the synthesis of 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid and its derivatives demonstrates the introduction of a furan (B31954) ring onto a related fluorophenylpropanoic acid scaffold. researchgate.net

Stereospecific Synthesis of Novel Derivatives

The stereochemistry of this compound derivatives is often critical for their biological activity. Therefore, methods for the stereospecific synthesis of novel derivatives are of significant interest.

One common approach to obtaining enantiomerically pure compounds is through enzymatic resolution. Lipases, for example, can be used for the kinetic resolution of racemic esters of this compound or related structures. mdpi.com This method allows for the separation of enantiomers, providing access to both (R)- and (S)-isomers.

Asymmetric synthesis provides a more direct route to enantiomerically pure derivatives. This can involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, the synthesis of 2-(2-fluoro-4-biphenyl)propionic acid has been achieved through a process that involves the preparation of a zinc reagent from ethyl 2-bromopropionate, which is then reacted with 4-bromo-2-fluoro biphenyl in the presence of a catalyst and ligand system that can potentially be made chiral to induce stereoselectivity. patsnap.com

The development of methods for the stereoselective synthesis of fluorinated amino acids is also relevant. For example, enantioselective, ammonium (B1175870) salt-catalyzed α-trifluoromethylthiolation of isoxazolidin-5-ones has been used to synthesize α-aryl-α-SCF3-β2,2-amino acids with high enantioselectivity. nih.gov While not directly applied to this compound, these advanced stereoselective methods highlight the potential for creating complex, chiral derivatives.

Synthesis of β-Amino Acid Analogues and Related Structures

The synthesis of β-amino acid analogues of this compound introduces a nitrogen atom into the propanoic acid backbone, leading to a new class of compounds with distinct structural and potentially biological properties.

Several general strategies exist for the synthesis of β-amino acids. illinois.edu These include the Mannich reaction, which involves the condensation of an enolizable carbonyl compound, an aldehyde, and an amine. researchgate.net For example, 3-amino-3-(2-fluorophenyl)propionic acid can be synthesized through the condensation of 2-fluorobenzaldehyde (B47322) with malonic acid and ammonium acetate.

Another powerful method is the Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Furthermore, the reduction of β-imino esters and biomimetic transamination of β-keto esters are also established routes to β-amino acids. researchgate.net

Enzymatic methods have also been successfully applied to the synthesis of fluorinated β-amino acid enantiomers. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides can provide both the (R)-amino ester and the (S)-amino acid with high enantiomeric excess. mdpi.com This approach has been used to prepare novel fluorine-containing amino acid enantiomers. mdpi.com

The following table provides examples of synthetic methods for β-amino acids:

| Synthetic Method | Key Reagents/Reaction Type | Product Type |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino Carbonyl Compound |

| Michael Addition | Nitrogen Nucleophile, α,β-Unsaturated Carbonyl | β-Amino Compound |

| Enzymatic Resolution | Lipase (B570770), Racemic β-Amino Ester | Enantiopure (R)- and (S)-β-Amino Acids |

| Reduction of β-Imino Esters | Reducing Agent | β-Amino Ester |

Advanced Concepts in Structure Reactivity Relationships

Influence of the Fluorine Atom on Electronic Structure and Reactivity Profiles

The presence of a fluorine atom at the ortho position of the phenyl ring in 2-(2-Fluorophenyl)propanoic acid significantly modifies the molecule's electronic structure and reactivity compared to its non-fluorinated analog, 2-phenylpropanoic acid. This influence stems from the unique electronic properties of fluorine, namely its strong inductive electron-withdrawing effect (-I) and its moderate resonance electron-donating effect (+M). researchgate.netwikipedia.org

The inductive effect of fluorine, being the most electronegative element, decreases the electron density of the aromatic ring, particularly at the carbon atom to which it is attached and, to a lesser extent, the other ring carbons. nih.gov This general deactivation of the ring makes it less susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609). researchgate.net However, the fluorine atom also possesses lone pairs of electrons in its 2p orbitals, which can be donated into the π-system of the benzene ring through resonance. wikipedia.orguobabylon.edu.iq This +M effect increases the electron density at the ortho and para positions relative to the meta position.

The fluorine atom's influence extends to the acidity of the carboxylic acid group. Generally, electron-withdrawing substituents on the phenyl ring increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion. The strong -I effect of the ortho-fluorine atom is expected to enhance the acidity of this compound relative to 2-phenylpropanoic acid.

Stereochemical Influences on Reaction Outcomes and Selectivity

The propanoic acid moiety of this compound contains a chiral center at the C2 carbon. This chirality introduces the possibility of stereoselectivity in its reactions. The development of methods for the stereoselective synthesis and resolution of this and related chiral fluorinated compounds is an active area of research, often driven by the desire to produce enantiomerically pure compounds. mdpi.comepa.govnih.gov

Kinetic resolution is a common strategy to separate enantiomers of racemic 2-aryl-2-fluoropropanoic acids. This technique involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture. For instance, enantioselective esterification using a chiral acyl-transfer catalyst can lead to the formation of an ester from one enantiomer while leaving the other unreacted, allowing for their separation. mdpi.comepa.gov The efficiency of such resolutions is often high, yielding both the ester and the unreacted carboxylic acid with high enantiomeric excess.

The absolute stereochemistry of the products from such resolutions can be determined using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com The specific enantiomer that reacts faster will depend on the nature of the chiral catalyst and the reaction conditions.

While much of the focus has been on the synthesis of specific enantiomers, the influence of the existing stereocenter on subsequent reactions of this compound is also a key consideration. The spatial arrangement of the groups around the chiral carbon can direct the approach of reagents, leading to diastereoselective outcomes in reactions involving the carboxylic acid group or the aromatic ring.

Correlation of Molecular Descriptors with Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its physical, chemical, or biological activity using molecular descriptors. nih.govresearchgate.net For this compound, various calculated descriptors can provide insights into its behavior.

Physicochemical descriptors such as the predicted octanol-water partition coefficient (XlogP) give an indication of the compound's lipophilicity. uni.lu Other descriptors can be derived from the compound's three-dimensional structure. For instance, predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase. uni.lu

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C9H9FO2 | PubChemLite uni.lu | |

| Monoisotopic Mass | 168.05865 | Da | PubChemLite uni.lu |

| Predicted XlogP | 2.1 | PubChemLite uni.lu | |

| Predicted CCS ([M+H]+) | 131.9 | Ų | PubChemLite uni.lu |

In broader QSAR studies of phenylpropanoic acids, descriptors related to electronic properties (e.g., partial charges, dipole moments) and steric properties (e.g., molecular volume, surface area) are often used to build predictive models for various endpoints. nih.govresearchgate.net For fluorinated compounds specifically, descriptors that account for the unique electronic nature of the fluorine atom are crucial for developing accurate predictive models. nih.gov

Steric and Electronic Effects of Ortho-Fluorine Substitution

The placement of the fluorine atom at the ortho position in this compound gives rise to the "ortho effect," a combination of steric and electronic factors that are distinct from those observed with meta or para substituents. vedantu.comlibretexts.orgwikipedia.org

The steric hindrance caused by the ortho-fluorine atom can force the propanoic acid side chain, particularly the carboxyl group, to twist out of the plane of the benzene ring. wikipedia.org This rotation can inhibit resonance between the carboxyl group and the aromatic ring. The disruption of coplanarity has a significant impact on the acidity of the carboxylic acid. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. libretexts.orgwikipedia.org This is because the twisting of the carboxyl group out of the plane destabilizes the neutral acid form and stabilizes the carboxylate anion, thus favoring dissociation.

Electronically, the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid by stabilizing the negative charge of the carboxylate anion. libretexts.org This electronic effect, combined with the steric effect, contributes to the enhanced acidity of ortho-substituted benzoic acids.

Applications in Advanced Organic Synthesis and Material Precursors

Role as Chiral Building Blocks and Synthetic Intermediates

2-(2-Fluorophenyl)propanoic acid serves as a significant chiral building block in organic synthesis. The term "chiral building block" refers to a molecule that is asymmetric and can be used to construct larger, more complex chiral molecules in a controlled manner. The presence of a stereocenter at the α-position of the carboxylic acid is of paramount importance.

In many applications, particularly in the pharmaceutical industry, only one enantiomer (a specific three-dimensional form) of a chiral molecule exhibits the desired biological activity, while the other may be less active or even cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial.

A key method for obtaining enantiomerically pure 2-aryl-2-fluoropropanoic acids, including the 2-fluorophenyl variant, is through the kinetic resolution of a racemic mixture (a 1:1 mixture of both enantiomers). This process involves the use of a chiral catalyst to selectively react with one enantiomer, allowing the other to be separated in high enantiomeric excess. For instance, the use of (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst in the presence of an achiral alcohol can effectively separate the racemic acid into an optically active carboxylic acid and its corresponding ester. This strategy provides a practical route to chiral α-fluorinated compounds that are precursors to α-fluorinated drugs. The fluorine atom at the α-position is particularly notable for preventing in-vivo epimerization, a process that can convert a biologically active form of a drug into a less active one.

The versatility of this compound and its derivatives as intermediates is further highlighted by their use in the synthesis of various heterocyclic compounds and other complex organic structures. These intermediates are foundational for creating a diverse range of molecules with specific functionalities and three-dimensional arrangements.

Precursors for Other Fluorinated Organic Molecules

The strategic placement of a fluorine atom in this compound makes it an excellent precursor for the synthesis of a wide array of other fluorinated organic molecules. The introduction of fluorine into organic compounds can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance.

Recent advancements in synthetic chemistry have focused on the direct introduction of fluorine atoms into complex carboxylic acids, a process that can be challenging due to the high reactivity of fluorine. New methods utilizing palladium catalysis for C-H activation have been developed to directly convert carbon-hydrogen bonds into carbon-fluorine bonds in aliphatic carboxylic acids, simplifying what were previously complex, multi-step syntheses.

This compound and its analogues are key starting materials for producing fluorinated versions of well-known non-steroidal anti-inflammatory drugs (NSAIDs). For example, it is a precursor to fluorinated analogues of ibuprofen (B1674241) and naproxen (B1676952). The synthesis of these analogues is of significant interest as the fluorine substitution can enhance their therapeutic profiles.

Furthermore, research has demonstrated the synthesis of various derivatives from 2-(2-fluoro-4-biphenylyl)propionic acid, a structurally related compound. These derivatives include 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, showcasing the utility of fluorinated propanoic acids as versatile platforms for generating diverse molecular architectures. nih.gov The synthesis of these heterocyclic compounds often involves the conversion of the carboxylic acid moiety into other functional groups, which then participate in cyclization reactions.

Contributions to the Synthesis of Complex Fluorinated Organic Compounds